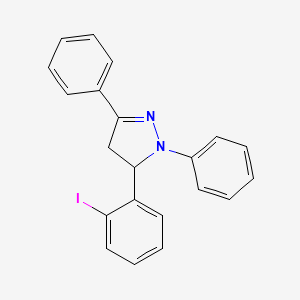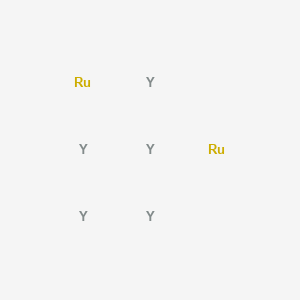
Ruthenium--yttrium (2/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium–yttrium (2/5) is an intermetallic compound composed of ruthenium and yttrium in a 2:5 ratio. This compound is part of the broader ruthenium-yttrium binary system, which includes several other stoichiometric compounds such as Ru₂Y, Ru₂Y₃, Ru₂₅Y₄₄, and RuY₃ . Ruthenium–yttrium (2/5) is known for its unique crystal structure and thermodynamic properties, making it a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ruthenium–yttrium (2/5) typically involves high-temperature methods. One common approach is the direct reaction of elemental ruthenium and yttrium in a controlled atmosphere. The elements are mixed in the desired stoichiometric ratio and heated to high temperatures (around 1593 K) to form the compound .
Industrial Production Methods: Industrial production of ruthenium–yttrium (2/5) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The use of protective atmospheres, such as argon, is crucial to prevent oxidation during the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ruthenium–yttrium (2/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen at high temperatures to form oxides. It may also participate in redox reactions with other metal ions or complexes .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form ruthenium and yttrium oxides.
Reduction: Can be reduced by hydrogen or other reducing agents under controlled conditions.
Substitution: May undergo substitution reactions with halogens or other reactive species.
Major Products: The major products of these reactions include various oxides, halides, and other intermetallic compounds. For example, oxidation may yield ruthenium dioxide (RuO₂) and yttrium oxide (Y₂O₃) .
Scientific Research Applications
Ruthenium–yttrium (2/5) has a wide range of applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of ruthenium–yttrium (2/5) in various applications involves its ability to interact with molecular targets and pathways:
Biomedical Applications: In anticancer treatments, ruthenium complexes can inhibit cancer cell metabolism by targeting trans-plasma-membrane electron transport systems and reducing lactate production.
Material Science: Contributes to the formation of stable and high-performance materials through its unique crystal structure and bonding properties.
Comparison with Similar Compounds
Ruthenium–yttrium (2/5) can be compared with other similar intermetallic compounds, such as:
Ruthenium–yttrium (2/3): Another compound in the ruthenium-yttrium binary system with different stoichiometry and properties.
Ruthenium–yttrium (2/5): Known for its specific crystal structure and thermodynamic stability.
Ruthenium–yttrium (2/5): Exhibits unique catalytic and material properties compared to other ruthenium-based compounds.
Properties
CAS No. |
74825-75-5 |
|---|---|
Molecular Formula |
Ru2Y5 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
ruthenium;yttrium |
InChI |
InChI=1S/2Ru.5Y |
InChI Key |
RNLMKJIZNRHUGK-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Y].[Y].[Y].[Y].[Ru].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



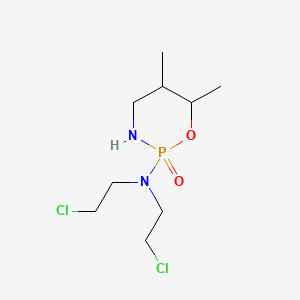
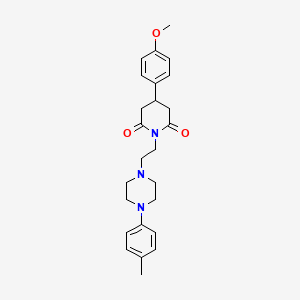
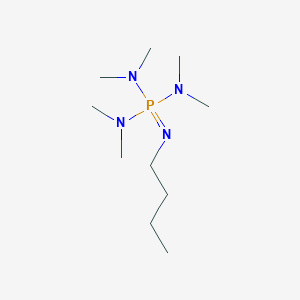
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)
![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)



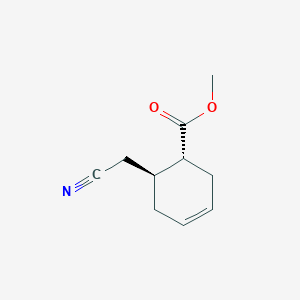


![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
